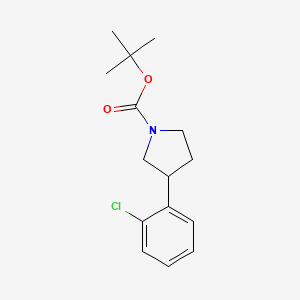
Phenylmethanesulfinyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylmethanesulfinyl chloride is an organosulfur compound with the chemical formula C7H7ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl group attached to a benzyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Phenylmethanesulfinyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylmethanesulfonic acid with thionyl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure the complete conversion of the acid to the sulfonyl chloride . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Phenylmethanesulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form sulfonylated products.
Common reagents used in these reactions include triethylamine, potassium fluoride, and various solvents like dichloromethane and ether. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenylmethanesulfinyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phenylmethanesulfinyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Phenylmethanesulfinyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride. While all these compounds contain the sulfonyl chloride functional group, this compound is unique due to the presence of a benzyl group, which can influence its reactivity and the types of reactions it undergoes .
Similar compounds include:
- Methanesulfonyl chloride
- Toluenesulfonyl chloride
- Benzenesulfonyl chloride
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents attached to the sulfonyl group.
Propriétés
Formule moléculaire |
C7H7ClOS |
|---|---|
Poids moléculaire |
174.65 g/mol |
Nom IUPAC |
phenylmethanesulfinyl chloride |
InChI |
InChI=1S/C7H7ClOS/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
BSRRTKZDGFJPMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride](/img/structure/B13675456.png)
![7-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B13675469.png)




![6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675491.png)


![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13675512.png)
![3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13675521.png)


